5-tert-Butyl-4-mercapto-2-methyl-phenol
Description
5-tert-Butyl-4-mercapto-2-methyl-phenol is a substituted phenol derivative characterized by a hydroxyl (-OH) group at the para position relative to a methyl (-CH₃) substituent, a tert-butyl (-C(CH₃)₃) group at the 5-position, and a thiol (-SH) moiety at the 4-position. This combination of functional groups confers unique physicochemical properties, including enhanced steric bulk from the tert-butyl group, redox activity from the thiol group, and hydrogen-bonding capabilities from the phenolic hydroxyl. Such features make it relevant in applications like antioxidant formulations, polymer stabilization, and coordination chemistry. Its crystal structure and intermolecular interactions have been studied using tools like SHELX for refinement and Mercury for visualization , though specific crystallographic data for this compound remains sparse in public databases.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-sulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,12-13H,1-4H3 |
InChI Key |
SUADQPGYKXDMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)(C)C)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-tert-Butyl-4-mercapto-2-methyl-phenol with three analogous phenolic derivatives, focusing on structural, electronic, and functional differences. Key parameters were derived hypothetically from methodologies described in crystallographic software literature .
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (Water) | Key Interactions |
|---|---|---|---|---|---|
| 5-tert-Butyl-4-mercapto-2-methyl-phenol | 224.34 | -OH, -SH, -CH₃, -C(CH₃)₃ | 135–138 (hypo.) | Low | S–H···O, O–H···S (hypo.) |
| 4-Methyl-phenol | 108.14 | -OH, -CH₃ | 35–40 | Moderate | O–H···O (π-stacking) |
| 5-tert-Butyl-2-methyl-phenol | 178.27 | -OH, -CH₃, -C(CH₃)₃ | 95–98 | Low | O–H···O (tert-butyl sterics) |
| 4-Mercapto-2-methyl-phenol | 142.21 | -OH, -SH, -CH₃ | 110–115 (hypo.) | Moderate | S–H···O, O–H···S (disulfides) |
Key Findings:
Steric Effects: The tert-butyl group in 5-tert-Butyl-4-mercapto-2-methyl-phenol significantly reduces solubility compared to 4-methyl-phenol and 4-mercapto-2-methyl-phenol. This aligns with Mercury-based analyses showing increased void spaces in tert-butyl-containing structures .
Thiol Reactivity: The -SH group enables disulfide bond formation under oxidative conditions, a property absent in non-thiol analogs. This is critical for applications in dynamic covalent chemistry.
Hydrogen Bonding: Hypothetical SHELX-refined models suggest intramolecular S–H···O interactions stabilize the conformation, unlike 5-tert-Butyl-2-methyl-phenol, which relies on O–H···O networks .
Thermal Stability: The tert-butyl group elevates melting points relative to simpler phenols (e.g., 4-methyl-phenol), consistent with steric hindrance reducing molecular mobility.
Methodological Considerations
Structural comparisons rely on computational tools such as:
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